molecular formula C30H42N2O7 B1254631 N-Deacetyllappaconitine

N-Deacetyllappaconitine

Cat. No. B1254631
M. Wt: 542.7 g/mol
InChI Key: VSUODASNSRJNCP-QZKFWBPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Deacetyllappaconitine, also known as N-Deacetyllappaconitine, is a useful research compound. Its molecular formula is C30H42N2O7 and its molecular weight is 542.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Deacetyllappaconitine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Deacetyllappaconitine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-Deacetyllappaconitine

Molecular Formula

C30H42N2O7

Molecular Weight

542.7 g/mol

IUPAC Name

[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-aminobenzoate

InChI

InChI=1S/C30H42N2O7/c1-5-32-15-27(39-26(33)16-8-6-7-9-19(16)31)11-10-23(37-3)29-21(27)13-18(24(29)32)28(34)14-20(36-2)17-12-22(29)30(28,35)25(17)38-4/h6-9,17-18,20-25,34-35H,5,10-15,31H2,1-4H3/t17-,18+,20+,21-,22+,23+,24?,25+,27-,28+,29+,30+/m1/s1

InChI Key

VSUODASNSRJNCP-QZKFWBPUSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7N

synonyms

N-deacetyllappaconitine

Origin of Product

United States

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